molecular formula C18H12O3 B3032999 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- CAS No. 69139-24-8

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-

Cat. No.: B3032999
CAS No.: 69139-24-8
M. Wt: 276.3 g/mol
InChI Key: IAGOJUIEGHOPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.

    Claisen-Schmidt Condensation: This method involves the reaction of an aromatic aldehyde with a ketone under basic conditions to form α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar benzopyran structure, known for their anticoagulant properties.

    Flavonoids: Polyphenolic compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chalcones: α,β-unsaturated carbonyl compounds with various pharmacological properties.

Uniqueness

1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)- is unique due to its specific structural features and potential applications. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-cinnamylideneisochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-17-15-11-5-4-10-14(15)16(18(20)21-17)12-6-9-13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOJUIEGHOPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401660
Record name 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69139-24-8
Record name 1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Reactant of Route 2
Reactant of Route 2
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Reactant of Route 3
Reactant of Route 3
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Reactant of Route 4
Reactant of Route 4
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Reactant of Route 5
Reactant of Route 5
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-
Reactant of Route 6
Reactant of Route 6
1H-2-Benzopyran-1,3(4H)-dione, 4-(3-phenyl-2-propenylidene)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.